N,N,2-TRIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Overview
Description
N,N,2-Trimethyl-3-(N-methylmethanesulfonamido)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with methyl and methanesulfonamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-3-(N-methylmethanesulfonamido)benzamide typically involves multiple steps. One common method starts with the nitration of a benzene derivative, followed by reduction to form an amine. The amine is then subjected to acylation to introduce the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethyl-3-(N-methylmethanesulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N,N,2-Trimethyl-3-(N-methylmethanesulfonamido)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamido groups.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-3-(N-methylmethanesulfonamido)benzamide involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: Lacks the sulfonamido group, making it less reactive in certain chemical reactions.
N-Methylbenzenesulfonamide: Similar sulfonamido group but lacks the benzamide core.
N,N,2-Trimethylbenzenamine: Similar structure but lacks the sulfonamido group.
Uniqueness
N,N,2-Trimethyl-3-(N-methylmethanesulfonamido)benzamide is unique due to the presence of both benzamide and sulfonamido groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various applications .
Properties
IUPAC Name |
N,N,2-trimethyl-3-[methyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-10(12(15)13(2)3)7-6-8-11(9)14(4)18(5,16)17/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNBVQBNSCPZDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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